molecular formula C16H19N3O2S2 B12732506 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine CAS No. 161364-54-1

3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine

Cat. No.: B12732506
CAS No.: 161364-54-1
M. Wt: 349.5 g/mol
InChI Key: KJUPHPRDUOUVPK-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is a complex organic compound that features a unique combination of imidazole, thiazolidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the thiazolidine ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-ylacetyl)-3-(((2-methoxyphenyl)thio)methyl)thiazolidine
  • 3-(1H-Imidazol-1-ylacetyl)-2-(((2-hydroxyphenyl)thio)methyl)thiazolidine
  • 3-(1H-Imidazol-1-ylacetyl)-2-(((2-chlorophenyl)thio)methyl)thiazolidine

Uniqueness

3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

161364-54-1

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

2-imidazol-1-yl-1-[2-[(2-methoxyphenyl)sulfanylmethyl]-1,3-thiazolidin-3-yl]ethanone

InChI

InChI=1S/C16H19N3O2S2/c1-21-13-4-2-3-5-14(13)23-11-16-19(8-9-22-16)15(20)10-18-7-6-17-12-18/h2-7,12,16H,8-11H2,1H3

InChI Key

KJUPHPRDUOUVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCC2N(CCS2)C(=O)CN3C=CN=C3

Origin of Product

United States

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